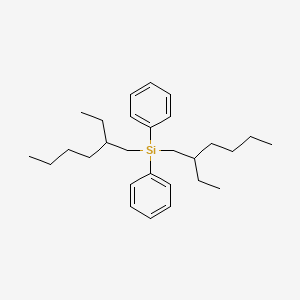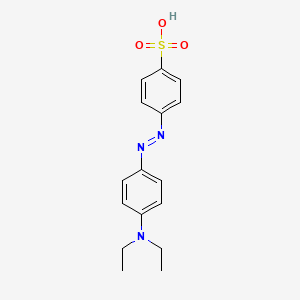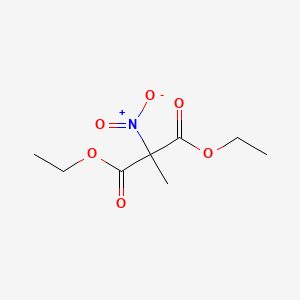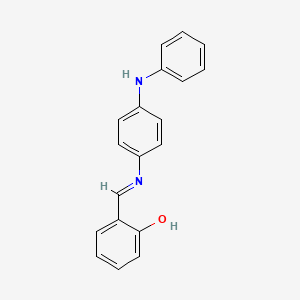
Ethyl orange
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl orange is a synthetic azo dye commonly used as a pH indicator in various chemical processes. It is known for its distinct color change from yellow to red as the pH of the solution changes from acidic to basic. The chemical formula of this compound is C16H18N3NaO3S, and it is often used in titrations to determine the endpoint of acid-base reactions .
Preparation Methods
Ethyl orange can be synthesized through a diazotization reaction followed by coupling with an aromatic compound. The process typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then reacted with N,N-diethylaniline to form this compound.
In industrial production, the reaction conditions are carefully controlled to ensure high yield and purity. The reaction is usually carried out in an aqueous medium at low temperatures to stabilize the diazonium salt .
Chemical Reactions Analysis
Ethyl orange undergoes several types of chemical reactions, including:
Acid-Base Reactions: As a pH indicator, this compound changes color in response to changes in pH.
Oxidation and Reduction: this compound can be reduced to form colorless compounds, and it can be oxidized under certain conditions.
Substitution Reactions: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl orange has a wide range of applications in scientific research, including:
Chemistry: It is widely used as a pH indicator in titrations and other analytical procedures.
Biology: this compound can be used to stain biological tissues and cells, aiding in microscopic examinations.
Medicine: It is used in diagnostic assays to determine the pH of bodily fluids.
Industry: This compound is used in the dyeing of textiles, paper, and other materials.
Mechanism of Action
The mechanism of action of ethyl orange as a pH indicator involves the protonation and deprotonation of the azo group. In acidic conditions, the azo group is protonated, leading to a red color. In basic conditions, the azo group is deprotonated, resulting in a yellow color. This color change is due to the alteration in the electronic structure of the molecule, which affects its light absorption properties .
Comparison with Similar Compounds
Ethyl orange is similar to other azo dyes such as mthis compound and phenolphthalein. it has unique properties that make it suitable for specific applications:
Mthis compound: Like this compound, mthis compound is also used as a pH indicator. it has a different pH transition range and color change (red to yellow).
Phenolphthalein: This compound is another pH indicator but changes from colorless to pink over a different pH range.
This compound is unique in its specific pH transition range and its ability to provide a clear and distinct color change, making it highly useful in various analytical and industrial applications .
Properties
CAS No. |
1514962-56-1 |
|---|---|
Molecular Formula |
C16H19N3O3S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H19N3O3S/c1-3-19(4-2)15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)23(20,21)22/h5-12H,3-4H2,1-2H3,(H,20,21,22) |
InChI Key |
OORQUAGUOJMPCS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[1,3]dioxol-5-ylmethyl N-(2-chloro-4-nitro-phenyl)carbamate](/img/structure/B11956776.png)

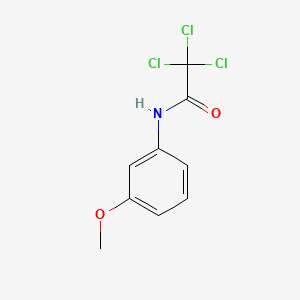
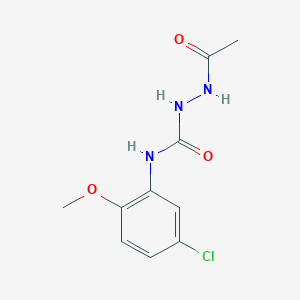
![1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane](/img/structure/B11956796.png)




